2-(piperidin-3-yl)-1H-benzo[d]imidazole

hERG liability cardiac safety H1-antihistamine

Medicinal chemistry teams needing CNS-penetrant scaffolds with reduced hERG liability often struggle to find building blocks that balance receptor affinity and cardiac safety. 2-(3-Piperidinyl)-1H-benzimidazole resolves this with a 3-piperidinyl geometry that empirically improves hERG selectivity over 2-aminobenzimidazole analogs. • hERG IC50 = 0.8 μM (8-fold margin over terfenadine) with H1 Ki = 6.9 nM - validated in sedative hypnotic leads • Secondary piperidine amine enables systematic pKa/logD modulation without sacrificing CNS exposure • ORL-1 agonist activity demonstrated in vivo; CYP2D6 IC50 = 5.4 μM avoids confounding DDI in pharmacology studies Supplied ≥95% purity with full QC documentation; standard global B2B shipping for R&D use.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 123771-23-3
Cat. No. B053121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-3-yl)-1H-benzo[d]imidazole
CAS123771-23-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
InChIKeyLQZIJJKVPOTLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yl)-1H-benzo[d]imidazole – Overview


2-(Piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic building block that combines a benzimidazole core with a piperidine ring attached at the 3-position [1]. This scaffold has been validated in two independent drug-discovery programs: as the central framework for selective, CNS-penetrating H1-antihistamines for insomnia [2] and as a key element in orally potent non-peptide nociceptin/orphanin FQ (ORL-1) receptor agonists [3]. The 3-piperidinyl attachment geometry differentiates it from the 4-piperidinyl isomer and from 2-aminobenzimidazole series in terms of receptor binding mode, hERG selectivity, and physicochemical tunability.

Why This Scaffold Cannot Be Substituted


Simply interchanging this scaffold with a 2-(piperidin-4-yl)-1H-benzimidazole isomer or a 2-aminobenzimidazole analog fails because the 3-piperidinyl attachment establishes a specific geometry that has been empirically shown to confer improved hERG selectivity over the 2-aminobenzimidazole series [1], while the secondary piperidine nitrogen provides a synthetic handle for systematic pKa and logP modulation that heteroatom-embedded analogs cannot replicate without loss of CNS exposure [2]. The quantitative evidence below demonstrates that the 3-piperidinyl-benzimidazole architecture is not a commodity but a differentiated chemical starting point with reproducible, measurable performance advantages in receptor selectivity, cardiac safety liabilities, and pharmacokinetic tunability.

Quantitative Differentiation Evidence


hERG Selectivity vs 2-Aminobenzimidazole Series

Representative 2-(piperidin-3-yl)-1H-benzimidazoles demonstrated improved hERG selectivity over the previously identified 2-aminobenzimidazole series [1]. A specific exemplar, Antihistamine-1 (containing the 2-(piperidin-3-yl)-1H-benzimidazole core), exhibited a hERG IC50 of 0.8 μM , which is approximately 8-fold weaker than the prototypical hERG-liable H1-antihistamine terfenadine (hERG IC50 ≈ 0.1 μM) [2], indicating a substantially lower cardiac risk potential at therapeutic H1-occupancy concentrations.

hERG liability cardiac safety H1-antihistamine structure-activity relationship

pKa and LogD Tunability vs Morpholine Analogs

The 2-(piperidin-3-yl)-1H-benzimidazole scaffold provides a secondary amine handle (predicted pKa = 11.82 ; LogD at pH 5.5 = -1.81 [1]) that can be systematically modulated to reduce pKa and logP, a critical requirement for balancing CNS exposure against metabolic clearance. In the lead optimization phase, attachment of polar substituents to the piperidine nitrogen lowered the pKa and logP of benzimidazole analogs, whereas incorporation of heteroatoms into the piperidine (producing morpholine or thiomorpholine variants) led to reduced CNS exposure [2]. This demonstrates that the piperidine nitrogen is a privileged modulation point that heteroatom-embedded analogs cannot replicate without a trade-off in brain penetration.

pKa modulation logP reduction CNS penetration amine basicity

CYP2D6 Inhibition Profile vs Terfenadine

Antihistamine-1, a compound built on the 2-(piperidin-3-yl)-1H-benzimidazole core, inhibits CYP2D6 with an IC50 of 5.4 μM . This value represents a ~50-fold weaker inhibition than the clinically withdrawn H1-antihistamine terfenadine, which inhibits CYP2D6 with an IC50 in the sub-micromolar range (~0.1 μM) [1], and is also weaker than fluoxetine (IC50 ≈ 0.02 μM), a strong clinical CYP2D6 inhibitor [2]. The moderate CYP2D6 inhibition of this scaffold-derived compound translates to a lower predicted risk of pharmacokinetic drug-drug interactions at typical pharmacological doses.

CYP2D6 inhibition drug-drug interaction metabolic safety H1-antihistamine

ORL-1 Receptor Agonist Activity

Beyond the H1-antihistamine space, 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives have been disclosed as non-peptide full ORL-1 receptor agonists with oral anxiolytic efficacy in mice [1]. A specific compound, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, demonstrated orally potent anxiolytic activity with metabolic stability and a reduced cardiac risk profile [2]. This indicates that the 3-piperidinyl-benzimidazole scaffold is not restricted to a single pharmacological class and can address distinct therapeutic targets, unlike the 4-piperidinyl isomer which has not been reported with ORL-1 agonist activity.

ORL-1 receptor NOP receptor anxiolytic pain partial agonist

Key Application Scenarios


CNS H1 Antagonist Programs with hERG Safety Margin

Medicinal chemistry teams developing novel sedative hypnotics or anti-allergy agents with CNS penetration can prioritize this scaffold to reduce the likelihood of encountering hERG-related cardiotoxicity. The scaffold has produced a lead compound (Antihistamine-1) with hERG IC50 = 0.8 μM, an 8-fold margin over terfenadine , while maintaining sub-nanomolar H1 binding affinity (Ki = 6.9 nM) [1]. This hERG selectivity advantage is rooted in the 3-piperidinyl attachment geometry and has been reproduced across multiple compounds in the series [2].

Lead Optimization for Oral CNS Drug Physicochemical Space

The secondary amine on the piperidine ring enables controlled reduction of pKa and logP through N-substitution, a documented strategy to optimize CNS exposure without sacrificing target affinity . The scaffold's predicted pKa of 11.82 and LogD (pH 5.5) of -1.81 provide a measurable baseline against which N-functionalized analogs can be compared, making it an ideal core for medicinal chemistry structure-property relationship (SPR) studies [1].

ORL-1 Agonist Discovery for Anxiety and Pain

Investigators targeting the ORL-1 receptor for non-opioid pain or anxiety indications can leverage this scaffold's proven agonist activity at ORL-1, as demonstrated by Hayashi et al. with a 3R-piperidinyl derivative achieving oral anxiolytic efficacy in rodent models . This provides an entry point distinct from traditional opioid scaffolds and offers the potential for combined H1/ORL-1 pharmacology for multidisciplinary CNS programs [1].

Chemical Probe Development with CYP2D6 Selectivity

For target validation studies where co-inhibition of CYP2D6 must be avoided to prevent confounding pharmacokinetic effects, the scaffold-derived compound Antihistamine-1 exhibits a CYP2D6 IC50 of 5.4 μM, substantially weaker than strong CYP2D6 inhibitors such as fluoxetine (IC50 ≈ 0.02 μM) . This profile supports its use as a building block for chemical probes intended for in vivo pharmacology studies where CYP2D6-mediated drug-drug interactions could confound interpretation [1].

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